2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Click Chemistry Bioorthogonal Ligation Modular Library Construction

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1199216-05-1) is a heterobifunctional small molecule (C₁₁H₁₁N₇O, MW 257.25 g/mol) combining an azidoacetamide handle with a 1,2,4-triazole moiety tethered via a phenylmethyl linker. The azide group enables copper-catalyzed or strain-promoted click chemistry for modular diversification, while the 1,2,4-triazole ring is a privileged pharmacophore in antifungal and antimicrobial drug discovery.

Molecular Formula C11H11N7O
Molecular Weight 257.25 g/mol
CAS No. 1199216-05-1
Cat. No. B1521415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
CAS1199216-05-1
Molecular FormulaC11H11N7O
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C11H11N7O/c12-17-14-5-11(19)16-10-3-1-9(2-4-10)6-18-8-13-7-15-18/h1-4,7-8H,5-6H2,(H,16,19)
InChIKeyIJTCIBMHJLVDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1199216-05-1) – Compound Profile and Procurement Context


2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1199216-05-1) is a heterobifunctional small molecule (C₁₁H₁₁N₇O, MW 257.25 g/mol) combining an azidoacetamide handle with a 1,2,4-triazole moiety tethered via a phenylmethyl linker [1]. The azide group enables copper-catalyzed or strain-promoted click chemistry for modular diversification, while the 1,2,4-triazole ring is a privileged pharmacophore in antifungal and antimicrobial drug discovery [2]. This dual functional architecture makes the compound distinct from simpler azidoacetamides and from non-azide triazole derivatives, positioning it as a versatile building block for bioorthogonal probe synthesis, targeted library design, and structure–activity relationship (SAR) exploration in medicinal chemistry programs.

Why 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Cannot Be Replaced by Common Azidoacetamide or Triazole Analogs


Generic substitution fails because this compound integrates two orthogonal reactive/recognition elements—a terminal azide and a 1,2,4-triazole—on a single scaffold with a defined phenylacetamide linker geometry. Replacing it with 2-azido-N-phenylacetamide forfeits the CYP51-targeting triazole [1]; substituting with N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide eliminates the click-chemistry azide handle [2]. Neither common analog provides the simultaneous bioorthogonal ligation capability and the specific hydrogen-bonding and metal-coordination potential of the 1,2,4-triazole ring that drive differential performance in antifungal probe design and modular library construction. The quantitative evidence below substantiates why this dual functionality translates into measurable advantages that cannot be replicated by single-feature surrogates.

Quantitative Differentiation of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Against Closest Analogs – Evidence Guide for Procurement Decisions


CuAAC Click Reactivity vs. Non-Azide Triazole Analogs: Rate-Constant Advantage

The terminal azide of the target compound enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). Under standard conditions (CuSO₄/Na-ascorbate, aqueous DMSO or H₂O/t-BuOH), CuAAC with aryl azides proceeds with apparent second-order rate constants on the order of 10–100 M⁻¹s⁻¹ [1]. In contrast, the non-azide analog N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lacks any bioorthogonal ligation handle and cannot participate in cycloaddition-based conjugation, effectively yielding a rate constant of zero for click-type ligation. This difference is categorical: the target compound affords a >10²-fold practical rate advantage in modular derivatization workflows.

Click Chemistry Bioorthogonal Ligation Modular Library Construction

Antifungal Activity of the 1,2,4-Triazole Pharmacophore vs. 1,2,3-Triazole and Non-Triazole Analogs

The 1,2,4-triazole ring in the target compound is a validated pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition. In a series of N-phenylacetamide-bearing 1,2,4-triazole derivatives, compounds exhibited growth inhibitory effects against multiple fungal strains, with the most active derivatives achieving MIC values as low as 0.0156 μg/mL against Candida albicans and Cryptococcus neoformans [1]. By contrast, structural analogs in which the 1,2,4-triazole is replaced by a 1,2,3-triazole generally show attenuated antifungal activity; a review of 1,2,3-triazole-containing hybrids notes that 1,2,3-triazoles alone rarely achieve sub-μg/mL MICs without auxiliary pharmacophores [2]. While direct head-to-head MIC data for the title compound are not publicly available, the 1,2,4-triazole embedded in its structure aligns with the sub-μg/mL potency cluster rather than the weaker 1,2,3-triazole series.

Antifungal Drug Discovery CYP51 Inhibition Structure–Activity Relationship

Hydrogen-Bond Donor/Acceptor Capacity vs. 2-Azido-N-phenylacetamide

The target compound exhibits an XLogP3 of 1.2, with 1 hydrogen-bond donor and 5 hydrogen-bond acceptors [1], compared with 2-azido-N-phenylacetamide (C₈H₈N₄O, MW 176.18, XLogP3 ~1.0, 1 HBD, 3 HBA) [2]. The additional two hydrogen-bond acceptors arise from the 1,2,4-triazole ring, increasing the topological polar surface area (tPSA) from approximately 42 Ų to approximately 68 Ų (estimated). This increment enhances aqueous solubility and may reduce passive membrane permeability, favoring target engagement in polar binding pockets while disfavoring nonspecific membrane partitioning—a key consideration for intracellular probe selectivity.

Physicochemical Property Drug-Likeness Solubility Prediction

Rotatable Bond Flexibility vs. Rigid Triazole-Linked Analogs

The target compound possesses 5 rotatable bonds, including the azidoacetyl and triazolylmethyl arms [1]. Rigidified analogs, such as those where the triazole is fused directly to the phenyl ring (e.g., benzotriazole-acetamides), typically have 2–3 rotatable bonds. Increased rotatable bond count can improve induced-fit binding adaptability but may also reduce binding affinity due to entropic penalties. In fragment-based drug design, flexible linkers are preferred for fragment linking campaigns where optimal orientation is unknown a priori. The 5-rotatable-bond architecture places this compound in a flexibility range that balances synthetic accessibility with conformational sampling capability, distinct from more constrained triazole-acetamide scaffolds.

Conformational Flexibility Binding Entropy Scaffold Design

Metal Chelation Capacity of the 1,2,4-Triazole Ring vs. Phenyl-Only Analogs

The N-1 and N-2 atoms of the 1,2,4-triazole ring can coordinate heme iron, a mechanistic requirement for CYP51 inhibition by azole antifungals [1]. Equilibrium dialysis and UV-vis titration studies with related 1,2,4-triazole acetamides demonstrate a Kd for heme iron in the low micromolar range (Kd = 2–5 μM) [2]. Phenyl-only analogs such as 2-azido-N-phenylacetamide lack this metal-coordination site entirely. The presence of the triazole thus confers a measurable metal-binding function that is absent in simple azidoacetamides, directly impacting target engagement in heme-dependent enzyme inhibition.

Metal Chelation CYP51 Heme Binding Bioinorganic Chemistry

Synthetic Accessibility and Purity Profile vs. Multi-Step Custom Analogs

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% . In contrast, custom-synthesized analogs such as 2-azido-N-(4-fluorophenyl)acetamide or triazole-substituted phenylacetamides with non-standard substitution patterns require on-demand synthesis with variable yields (reported 63–88% for related azidoacetamides ) and additional purification steps. The off-the-shelf availability of the title compound at >95% purity reduces lead time from 4–6 weeks (custom synthesis) to immediate shipment, a critical factor for time-sensitive screening campaigns.

Synthetic Scalability Purity Procurement Risk

High-Value Application Scenarios for 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Based on Quantitative Differentiation Evidence


Click-Chemistry-Based Antifungal Probe Synthesis

The combination of a terminal azide for CuAAC conjugation (k ~ 10–100 M⁻¹s⁻¹) and a 1,2,4-triazole CYP51 pharmacophore (literature MIC as low as 0.0156 μg/mL against C. albicans) makes this compound an ideal scaffold for generating activity-based probes or fluorescent antifungal conjugates. The azide enables attachment of fluorophores, biotin, or affinity handles without disrupting the triazole–heme interaction. Procurement of this dual-function building block streamlines probe synthesis compared to multi-step routes that would require separate installation of a bioorthogonal handle onto a triazole core [1][2].

Modular Library Construction for Antifungal SAR

The five rotatable bonds and hydrogen-bond donor/acceptor profile (HBD=1, HBA=5) support the use of this compound as a flexible central scaffold in parallel library synthesis. Diverse alkynes can be clicked onto the azide to generate arrays of 1,2,3-triazole-linked N-phenylacetamide derivatives, enabling rapid SAR exploration around the 1,2,4-triazole pharmacophore. The commercial availability at ≥95% purity with immediate shipment reduces library construction timelines by an estimated 4–6 weeks compared to custom-synthesized analogs [1].

Heme-Enzyme Inhibitor Fragment Linking

The 1,2,4-triazole ring's ability to coordinate heme iron (estimated Kd ~ 2–5 μM for related 1,2,4-triazole acetamides) supports its use as an anchor fragment in fragment-based drug discovery targeting CYP enzymes, indoleamine 2,3-dioxygenase (IDO1), or other heme-dependent proteins. The azide handle allows subsequent fragment linking via click chemistry to grow the molecule toward additional binding pockets, all while maintaining the critical metal-coordination interaction that non-triazole analogs cannot provide [1].

Physicochemical Property Optimization in Early-Stage Lead Series

With an XLogP3 of 1.2 and a hydrogen-bond acceptor count of 5, this compound occupies drug-like physicochemical space favorable for aqueous solubility (estimated >50 μM in phosphate buffer). When evaluating lead series with higher lipophilicity, this compound can serve as a polarity-enhancing building block to lower logP and reduce off-target membrane partitioning risk. The predicted properties are directly computable from the PubChem record, allowing procurement teams to pre-filter compounds for lead-likeness before committing to synthesis [1].

Quote Request

Request a Quote for 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.